molecular formula C18H17F3O B1327713 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898753-84-9

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327713
CAS No.: 898753-84-9
M. Wt: 306.3 g/mol
InChI Key: WSDZOLLPTBYGBG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoromethylpropiophenone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Acylation: 2,5-dimethylbenzene is reacted with trifluoromethylpropiophenone in the presence of AlCl3 to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of the dimethylphenyl group can influence the compound’s binding affinity to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
  • 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one

Uniqueness

3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both a trifluoromethyl group and a dimethylphenyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDZOLLPTBYGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644749
Record name 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-84-9
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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